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Abstract

This technical guide provides a comprehensive overview of 4-(Morpholine-4-
carbonyl)benzaldehyde, a versatile bifunctional building block crucial in modern medicinal
chemistry and organic synthesis. We delve into two primary, robust synthetic methodologies:
palladium-catalyzed aminocarbonylation and classical amide coupling via carboxylic acid
activation. The document explains the underlying chemical principles and rationale for
procedural choices, offering field-proven insights for researchers. Furthermore, a detailed guide
to the structural characterization of the title compound is presented, including an analysis of
expected spectroscopic data (*H NMR, 3C NMR, IR, and MS). This whitepaper is designed to
serve as a practical resource for scientists engaged in drug discovery and development,
providing the necessary technical details to synthesize, purify, and validate this important
chemical intermediate.

Introduction: A Privileged Scaffold in Drug
Discovery

4-(Morpholine-4-carbonyl)benzaldehyde (CAS No. 58287-80-2) is a key organic intermediate
whose value is derived from its unique trifecta of chemical functionalities: an electrophilic
aldehyde, a robust tertiary amide, and the morpholine heterocycle.[1][2] The aldehyde group
serves as a versatile handle for a multitude of chemical transformations, including reductive
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aminations, Wittig reactions, and condensations, enabling the construction of complex
molecular architectures.[2]

Simultaneously, the morpholine moiety is considered a "privileged pharmacophore™ in
medicinal chemistry.[2] Its incorporation into drug candidates is a well-established strategy to
enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic profiles,
thereby increasing the likelihood of clinical success.[2] Consequently, 4-(Morpholine-4-
carbonyl)benzaldehyde is a highly sought-after starting material for synthesizing novel
therapeutic agents, with reported applications in the development of anti-cancer and anti-
inflammatory drugs.[1]

This guide provides a detailed examination of its synthesis and characterization, empowering
researchers to confidently produce and utilize this compound in their discovery programs.

Physicochemical and Structural Properties

A summary of the key identifiers and physical properties for 4-(Morpholine-4-
carbonyl)benzaldehyde is provided below.

Property Value Reference(s)

CAS Number 58287-80-2 [1][3]

Molecular Formula C12H13NOs3 [11[31[4]

Molecular Weight 219.24 g/mol [11[3114]

IUPAC Name 4-(morpholine-4- 3]
carbonyl)benzaldehyde

Appearance Off-white solid [1]

Purity =>99% (GC) [1]

Synthesis Methodologies: A Comparative Analysis

The synthesis of 4-(Morpholine-4-carbonyl)benzaldehyde can be approached from two
principal strategic directions. The first involves forming the C-N amide bond using a pre-
functionalized benzaldehyde derivative (e.g., a 4-halobenzaldehyde). The second, more
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traditional route, involves creating the amide bond from 4-carboxybenzaldehyde. Both methods
are reliable and scalable, with the choice often depending on the availability of starting
materials and specific laboratory capabilities.

Method A: Palladium-Catalyzed Aminocarbonylation

This modern approach utilizes a palladium-catalyzed cross-coupling reaction, a cornerstone of
contemporary C-N bond formation.[2] This method is highly efficient and notable for its
tolerance of the aldehyde functional group.

Causality and Experimental Rationale: The success of this reaction hinges on the specific
catalyst system. Palladium diacetate (Pd(OAc)z2) serves as the catalyst precursor.[2][4] It is
paired with a specialized phosphine ligand, Xantphos (4,5-bis(diphenylphosphino)-9,9-
dimethylxanthene).[2][4] Xantphos is crucial due to its "wide bite angle," a structural feature that
promotes the final, desired reductive elimination step in the catalytic cycle, thereby increasing
reaction efficiency and yield.[2] A base, such as 4-dimethylaminopyridine (DMAP), is required
to act as a stoichiometric proton scavenger, neutralizing the hydrogen halide formed during the
reaction.[2][4] Microwave irradiation is often employed to drastically reduce reaction times from
hours to minutes by providing rapid and uniform heating.[4]

Starting Materials:
- 4-Halobenzaldehyde
- Morpholine

Catalyst System:
- Pd(OAc)2
- Xantphos Ligand
- DMAP (Base)

Microwave Irradiation
(e.g., 90°C, 20 min)

Final Product:
Aqueous Workup Organic Extract Flash Chromatography y o Y
(EtOAc/Water Extraction) (Silica Gel) 4-(Morpholine-4-carbonyl)
benzaldehyde

Click to download full resolution via product page
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Caption: Palladium-Catalyzed Synthesis Workflow.

Experimental Protocol: Palladium-Catalyzed Synthesis

Vessel Preparation: To a dry microwave vial equipped with a magnetic stir bar, add the aryl
halide (e.g., 4-bromobenzaldehyde, 1.0 eq).

o Reagent Addition: Add morpholine (2.0 eq), palladium diacetate (Pd(OAc)z, 0.05 eq),
Xantphos (0.05 eq), and 4-dimethylaminopyridine (DMAP, 2.0 eq).[4]

e Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

o Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 90°C for
20-30 minutes.[4]

o Workup: After cooling, concentrate the reaction mixture under reduced pressure. Dilute the
residue with ethyl acetate and wash with water. Separate the organic layer, dry it over
anhydrous sodium sulfate, and filter.

« Purification: Concentrate the filtrate and purify the crude product by flash column
chromatography on silica gel, using an eluent system such as petroleum ether/ethyl acetate
to afford the pure product.[4]

Method B: Amide Coupling via Carboxylic Acid
Activation

This classic and highly reliable method involves the direct coupling of a carboxylic acid and an
amine, facilitated by a chemical activating agent. It is a foundational reaction in peptide and
medicinal chemistry.[5]

Causality and Experimental Rationale: Direct reaction between a carboxylic acid (4-
carboxybenzaldehyde) and an amine (morpholine) is unfavorable due to a competing acid-
base reaction that forms a non-reactive ammonium carboxylate salt. To overcome this, a
coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used.[5] EDC
activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This
intermediate is susceptible to nucleophilic attack by the amine. To prevent side reactions and
improve yields, an additive like 1-Hydroxybenzotriazole (HOBY) is often included. HOBt traps
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the O-acylisourea to form an active ester, which is less prone to side reactions and reacts
cleanly with the amine to form the desired amide bond.[5] A tertiary amine base (e.g., DIEA or
EtsN) is used to scavenge the HCI byproduct from the EDC reagent and maintain a basic pH.

[6]
Experimental Protocol: EDC/HOBt Amide Coupling

e Initial Setup: In a round-bottom flask, dissolve 4-carboxybenzaldehyde (1.0 eq) in a suitable
aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

« Reagent Addition: Add HOBt (0.1-1.0 eq), EDC (1.0 eq), and DMAP (1.0 eq).[5]
e Amine Addition: Add morpholine (1.2 eq) to the stirring solution.

o Reaction: Allow the mixture to stir at room temperature. The reaction progress can be
monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-
12 hours.

e Workup: Upon completion, concentrate the reaction mixture. Dilute the residue with ethyl
acetate and wash sequentially with a mild acid (e.g., 1M HCI), saturated sodium bicarbonate
solution, and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the resulting crude material via flash column chromatography as described in Method
A.

Comprehensive Structural Characterization

Rigorous spectroscopic analysis is essential to confirm the identity and purity of the
synthesized 4-(Morpholine-4-carbonyl)benzaldehyde. The following section details the
expected data from standard analytical techniques.
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Technique Expected Observations

Aldehyde Proton (CHO): Singlet, ~10.0 ppm
(1H).Aromatic Protons (CsHa): Two doublets
(AA'BB' system), ~7.9-8.0 ppm (2H) and ~7.6-
7.7 ppm (2H).Morpholine Protons (CHz): Two
broad multiplets, ~3.7 ppm (4H, -N-CH2z-) and
~3.5 ppm (4H, -O-CH3-).

1H NMR

Aldehyde Carbonyl (CHO): ~191.5 ppm.Amide
Carbonyl (C=0): ~169.0 ppm.Aromatic Carbons

13C NMR (CeHa4): ~142.0, 136.0, 129.8, 127.5
ppm.Morpholine Carbons (CHz): ~66.5 ppm (-O-
CH2-) and ~48.0, 42.5 ppm (-N-CH.-).

Aldehyde C-H Stretch: Two weak bands at
~2830 and ~2730 cm~t,Aldehyde C=0 Stretch:
Strong, sharp band at ~1705 cm~t.Amide C=0

IR (cm~?

( ) Stretch (Amide 1): Strong, sharp band at ~1640
cm~1,Aromatic C=C Stretch: Medium bands at
~1600, 1500 cm~1.

[M+H]*: Calculated for C12H14aNOs™* at m/z
MS (ESI+)

220.09.

Detailed Spectroscopic Analysis

» 1H NMR Spectroscopy: The most diagnostic signal is the singlet for the aldehyde proton,
which appears far downfield (~10.0 ppm) due to the strong deshielding effect of the carbonyl
group.[7] The para-substituted aromatic ring will present as a characteristic AA'BB' system of
two distinct doublets. The eight protons of the morpholine ring typically appear as two broad,
overlapping signals due to their chemical non-equivalence and potential for conformational
exchange.

e 13C NMR Spectroscopy: The spectrum will be defined by the two carbonyl carbon signals: the
aldehyde carbon around 191 ppm and the amide carbon further upfield around 169 ppm.
Four distinct signals are expected in the aromatic region, consistent with a para-substituted
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benzene ring. Two signals will appear for the morpholine carbons, corresponding to those
adjacent to the nitrogen and those adjacent to the oxygen.

« Infrared (IR) Spectroscopy: The IR spectrum provides unambiguous evidence for both
carbonyl groups. The aldehyde C=0 stretch appears at a higher frequency (~1705 cm~1)
than the amide C=0 stretch (~1640 cm~1), which has more single-bond character due to
resonance with the nitrogen lone pair. The characteristic aldehyde C-H stretches near 2830
and 2730 cm~1! are also key identifiers.

o Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should readily show
the protonated molecular ion [M+H]* at m/z 220. This confirms the molecular weight of the
compound.

Conclusion

4-(Morpholine-4-carbonyl)benzaldehyde is an indispensable tool for the modern medicinal
chemist. This guide has detailed two robust and efficient synthetic pathways, providing the
necessary procedural details and chemical rationale for its successful preparation. The
comprehensive characterization data serves as a benchmark for validating the structure and
purity of the synthesized material. By leveraging the protocols and insights within this
document, researchers can confidently access this versatile building block for application in a
wide range of drug discovery and organic synthesis endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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